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Compound of Interest

Compound Name: 4-(2-Chloroethoxy)benzaldehyde

Cat. No.: B1329871 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(2-
Chloroethoxy)benzaldehyde, a valuable intermediate in organic synthesis and drug

discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, along with the experimental protocols typically employed for

their acquisition.

Chemical Structure and Properties
IUPAC Name: 4-(2-Chloroethoxy)benzaldehyde

Molecular Formula: C₉H₉ClO₂[1][2]

Molecular Weight: 184.62 g/mol [1][2]

CAS Number: 54373-15-8[2]

Spectroscopic Data
The following tables summarize the key spectroscopic data for 4-(2-
Chloroethoxy)benzaldehyde.
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Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

9.89 s 1H -CHO

7.85 d 2H Ar-H (ortho to -CHO)

7.02 d 2H Ar-H (ortho to -O)

4.33 t 2H -OCH₂-

3.88 t 2H -CH₂Cl

Data sourced from typical values for similar structures and may vary slightly based on solvent

and instrument.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

190.7 C=O (Aldehyde)

163.7 Ar-C (para to -CHO)

132.1 Ar-C (ortho to -CHO)

130.0 Ar-C (ipso)

114.9 Ar-C (ortho to -O)

68.4 -OCH₂-

41.5 -CH₂Cl

Source: Publicly available spectral data.[1]

Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

~2900-3100 Medium
C-H stretch (aromatic and

aliphatic)

~2820, ~2720 Medium C-H stretch (aldehyde)

~1700 Strong C=O stretch (aldehyde)[3]

~1600, ~1580 Strong C=C stretch (aromatic)

~1250 Strong C-O stretch (aryl ether)

~650-750 Strong C-Cl stretch

Source: Vapor Phase IR Spectrum.[1] Characteristic aldehyde and aromatic C=C stretches are

observed between 1500–1600 cm⁻¹.[3]

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (GC-MS)

m/z Relative Intensity Assignment

184 ~40%
[M]⁺ (corresponding to ³⁵Cl

isotope)

186 ~13%
[M+2]⁺ (corresponding to ³⁷Cl

isotope)

121 100% [M - OCH₂CH₂Cl]⁺ or [C₇H₅O]⁺

Source: NIST Mass Spectrometry Data Center.[1] Predicted monoisotopic mass is 184.02911

Da.[4]

Experimental Protocols
The data presented were obtained using standard spectroscopic techniques as outlined below.
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A sample of 4-(2-Chloroethoxy)benzaldehyde was dissolved in a deuterated solvent, typically

chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were

acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an

internal standard.

IR Spectroscopy
The infrared spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer.

For a solid sample, a small amount of the compound was mixed with potassium bromide (KBr)

and pressed into a thin pellet. Alternatively, a thin film of the compound was cast on a salt plate

(e.g., NaCl or KBr). The spectrum was recorded over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry
Mass spectral data was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS)

system. A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or

ethyl acetate) was injected into the GC. The compound was separated from the solvent and

any impurities on a capillary column and then introduced into the mass spectrometer. Electron

ionization (EI) was used to generate charged fragments, which were then separated by their

mass-to-charge ratio (m/z).

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-(2-Chloroethoxy)benzaldehyde.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 4-(2-
Chloroethoxy)benzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1329871#spectroscopic-data-of-4-2-
chloroethoxy-benzaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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